Home > Products > Building Blocks P20029 > 3-(4-Fluorophenyl)azetidine hydrochloride
3-(4-Fluorophenyl)azetidine hydrochloride - 1203681-55-3

3-(4-Fluorophenyl)azetidine hydrochloride

Catalog Number: EVT-1663870
CAS Number: 1203681-55-3
Molecular Formula: C9H11ClFN
Molecular Weight: 187.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Treatment of pain and metabolic disorders: One study investigated the potential of a crystalline hydrochloride salt of (1-(4-fluorophenyl)-1H-indol-5-yl)-(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone for treating pain and metabolic disorders like obesity and diabetes [].
  • Antidepressant agents: Paroxetine hydrochloride hemihydrate, commercially known as PAXIL, is a prominent example of a fluorophenyl-containing azetidine derivative used as a selective serotonin reuptake inhibitor (SSRI) for treating depression [, , , ].
  • Neuroleptic agents: Research has explored the use of fluorophenyl azetidine derivatives as neuroleptic agents for treating various psychiatric disorders [].
  • Antimuscarinic agents: These compounds have shown potential in targeting muscarinic receptors, which are involved in various physiological processes, leading to applications in treating conditions like urinary incontinence and chronic obstructive pulmonary disease [, ].
  • NMDA receptor antagonists: Fluorophenyl azetidine derivatives, such as 3,3-bis(3-fluorophenyl)-1-propanamine hydrochloride (NPS 846·HCl), have been investigated for their antagonist activity at the NMDA receptor, a target for treating neurodegenerative diseases [].
Synthesis Analysis

Specific examples of synthetic procedures can be found in the provided literature [, , , , , , ]. It's important to note that the specific reaction conditions, reagents, and purification methods employed can vary significantly depending on the target molecule's complexity and desired properties.

Molecular Structure Analysis
  • X-ray crystallography: When applicable, obtaining a single crystal of the compound allows for determining its three-dimensional structure with high precision [, , , , , , ].
Mechanism of Action

For example, paroxetine hydrochloride hemihydrate, an SSRI, exerts its antidepressant effects by blocking the serotonin transporter (SERT), thereby increasing serotonin levels in the synaptic cleft [, , , ].

Applications
  • Medicinal chemistry: These compounds serve as valuable building blocks for developing new pharmaceuticals targeting a diverse range of diseases, including depression [, , , ], pain [], metabolic disorders [], and neurodegenerative diseases [].

(1-(4-Fluorophenyl)-1H-indol-5-yl)-(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone hydrochloride

Compound Description: This compound is a crystalline hydrochloride salt of (1-(4-Fluorophenyl)-1H-indol-5-yl)-(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone. Research suggests it might be useful in treating pain, metabolic disorders (like obesity, hyperphagia, and diabetes), and diseases associated with such pain [].

Relevance: This compound shares the core structure of a 3-(4-Fluorophenyl)azetidine moiety with the target compound. The primary difference lies in the complex substituent attached to the azetidine nitrogen, which incorporates indole, piperazine, and thiazole rings. This suggests a potential research interest in how modifying the azetidine nitrogen substituent influences biological activity. [] ()

(2R,3S)-2-[(R)-1-[3,5-di-(Trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine Hydrochloride

Compound Description: This compound serves as a key intermediate in synthesizing Aprepitant [].

Relevance: Although classified as a morpholine derivative, this compound shares significant structural similarities with 3-(4-Fluorophenyl)azetidine hydrochloride. Both possess a 4-fluorophenyl group directly attached to a saturated heterocycle. The morpholine ring in this compound can be viewed as an azetidine ring with an oxygen atom incorporated into the ring system. Furthermore, the presence of a chiral center adjacent to the fluorophenyl group highlights the importance of stereochemistry in these types of molecules. [] ()

3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide Hydrochloride

Compound Description: This compound represents a novel spirocyclic propionamide derivative synthesized through a multi-step process involving N-arylation, reduction, coupling, and deprotection reactions [].

Relevance: This compound, while structurally distinct from 3-(4-Fluorophenyl)azetidine hydrochloride, highlights the use of a 3-(4-fluorophenyl)propyl moiety in medicinal chemistry. The presence of this specific structural motif suggests a potential area of exploration in drug design. The study might provide insights into the potential applications of similar structural elements, like the 3-(4-fluorophenyl) group, in the context of azetidine derivatives. [] ()

8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

Compound Description: This compound is the hydrochloride salt of 8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Its crystal structure has been analyzed and compared to a fluorinated analog, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate [].

Relevance: While not directly containing the azetidine ring of 3-(4-Fluorophenyl)azetidine hydrochloride, the comparison to its fluorinated analog draws attention to the impact of fluorine substitution on the physicochemical properties of related compounds. This emphasizes the significance of fluorine in drug design, even within structurally similar compounds, and suggests that exploring fluorinated analogs of 3-(4-Fluorophenyl)azetidine hydrochloride could be relevant. [] ()

[14C]‐3S,4R‐4‐(4‐fluorophenyl)‐3‐(3,4‐methylenedioxyphenoxymethyl)piperidine hydrochloride (BRL 29060A)

Compound Description: This compound is the radiolabeled version of Paroxetine (BRL 29060A). It is used in mechanistic studies to understand the drug's synthesis and metabolic pathways [].

Relevance: Although a piperidine derivative, this compound shares a crucial structural feature with 3-(4-Fluorophenyl)azetidine hydrochloride: a 4-fluorophenyl substituent directly bonded to the heterocyclic ring. This similarity, alongside its use in understanding metabolic pathways, suggests that the research on BRL 29060A could provide valuable insights into the metabolic fate and potential bioisosteric replacements of the target azetidine compound. [] ()

(3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol

Compound Description: Identified as a potential impurity during Paroxetine Hydrochloride synthesis, this compound necessitates careful monitoring during the drug manufacturing process [].

Relevance: This compound shares the 4-(4-Fluorophenyl)piperidine core with the radiolabeled Paroxetine analog, BRL 29060A. While not an azetidine, its emergence as an impurity during Paroxetine synthesis indicates a potential for similar side reactions or metabolic pathways to occur with 3-(4-Fluorophenyl)azetidine hydrochloride. Understanding its formation could help avoid analogous impurities during the synthesis or storage of the target compound. [] ()

(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229)

Compound Description: This compound is a novel cannabinoid CB1 receptor inverse agonist that shows promise as a potential anti-obesity drug candidate [].

Relevance: Although structurally distinct from 3-(4-Fluorophenyl)azetidine hydrochloride, this compound provides an example of a successful drug design strategy within a related chemical space. LDK1229, containing a bis(4-fluorophenyl)methyl moiety, demonstrates the potential of incorporating fluorinated aromatic groups into molecules targeting specific receptors. This could inspire the design of novel 3-(4-Fluorophenyl)azetidine derivatives with enhanced binding affinities or specific pharmacological activities. [] ()

1- (5 '- (5- (3,5-dichloro-4-fluorophenyl) -5- (trifluoromethyl) -4,5-dihydro-isoxazol-3-yl) -3' h- spiro [azetidine-3,1'-isobenzofuran] -1-yl) -2- (methylsulfonyl) ethanone crystalline form

Compound Description: This compound represents a novel crystalline form of an existing isoxazoline derivative known for its antiparasitic activity [].

Relevance: While this compound's core structure differs significantly from 3-(4-Fluorophenyl)azetidine hydrochloride, it is notable for incorporating an azetidine ring within a more complex spirocyclic framework. This inclusion suggests that incorporating the azetidine ring into diverse molecular scaffolds is a viable strategy in drug design. Studying this compound's properties and biological activity might provide insights into the potential of developing structurally complex derivatives of 3-(4-Fluorophenyl)azetidine hydrochloride. [] ()

3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792)

Compound Description: KHG26792 is a novel azetidine derivative currently being investigated for its potential in treating Parkinson's disease (PD). It has shown promising neuroprotective effects in cellular models of PD [].

Relevance: Sharing the core azetidine hydrochloride structure with 3-(4-Fluorophenyl)azetidine hydrochloride, this compound highlights the therapeutic potential of azetidine derivatives in neurological disorders. Although their substituents differ, the effectiveness of KHG26792 in attenuating neurotoxicity suggests that exploring the biological activity of 3-(4-Fluorophenyl)azetidine hydrochloride and its derivatives in similar contexts could be worthwhile. [] ()

Properties

CAS Number

1203681-55-3

Product Name

3-(4-Fluorophenyl)azetidine hydrochloride

IUPAC Name

3-(4-fluorophenyl)azetidine;hydrochloride

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

InChI

InChI=1S/C9H10FN.ClH/c10-9-3-1-7(2-4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H

InChI Key

QWBKLXZVUHGPFZ-UHFFFAOYSA-N

SMILES

C1C(CN1)C2=CC=C(C=C2)F.Cl

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.